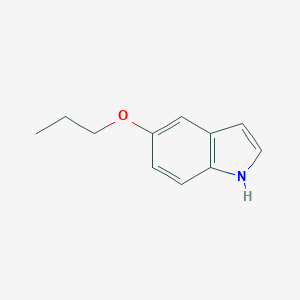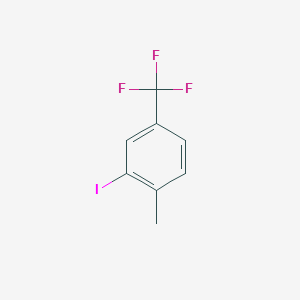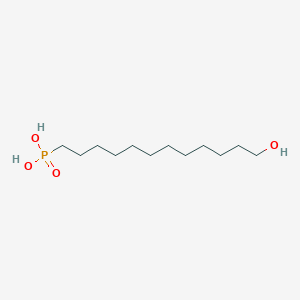
(S)-Methanesulfonic acid 2-Boc-aminopropyl ester
Overview
Description
“(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” is a chemical compound that is used in organic synthesis . It contains a Boc-protected amino group , which is a common protecting group for amines . This compound is not intended for human or veterinary use and is usually used for research purposes.
Synthesis Analysis
The synthesis of “(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” involves the use of Boc-protection . Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis . The conversion of Boc-amino acids into Boc 2-amino acids using Boc 2 O / DMAP has also been investigated .
Molecular Structure Analysis
The molecular structure of “(S)-Methanesulfonic acid 2-Boc-aminopropyl ester” includes a Boc-protected amino group . The Boc group is stable towards most nucleophiles and bases . The compound contains a total of 34 bonds, including 15 non-H bonds, 3 multiple bonds, 6 rotatable bonds, 3 double bonds, 1 (thio-) carbamate(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .
Mechanism of Action
Target of Action
Boronic acids and their esters, which this compound is a part of, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly used as boron-carriers suitable for neutron capture therapy .
Mode of Action
It’s worth noting that boronic acids and their esters are often used in suzuki–miyaura (sm) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds, which are fundamental in organic chemistry and biochemistry .
Pharmacokinetics
It’s important to note that boronic acids and their esters are only marginally stable in water , which could impact their bioavailability.
Result of Action
As a component in suzuki–miyaura cross-coupling reactions, it contributes to the formation of carbon–carbon bonds , which are fundamental in the synthesis of complex organic molecules.
Action Environment
The action of (S)-Methanesulfonic acid 2-Boc-aminopropyl ester can be influenced by environmental factors. For instance, these compounds are only marginally stable in water , suggesting that their stability and efficacy could be affected by the presence of water or moisture. Additionally, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH .
properties
IUPAC Name |
[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl] methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO5S/c1-7(6-14-16(5,12)13)10-8(11)15-9(2,3)4/h7H,6H2,1-5H3,(H,10,11)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKBUJQLMRHSKP-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COS(=O)(=O)C)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444449 | |
| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Methanesulfonic acid 2-Boc-aminopropyl ester | |
CAS RN |
126301-16-4 | |
| Record name | (S)-2-(t-butoxycarbonylamino)propyl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-Bis[4-(3-aminophenoxy)benzoyl]benzene](/img/structure/B185832.png)

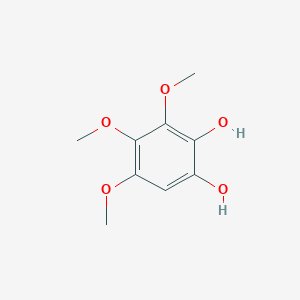


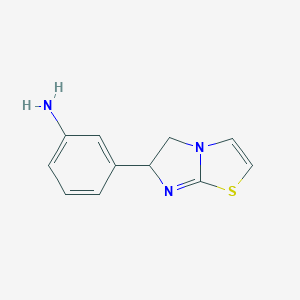

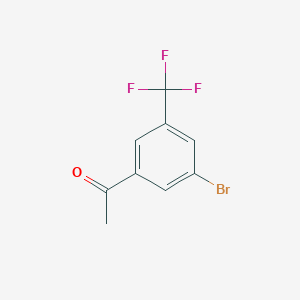
![(E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid;(1R)-1-phenylethanamine](/img/structure/B185853.png)
